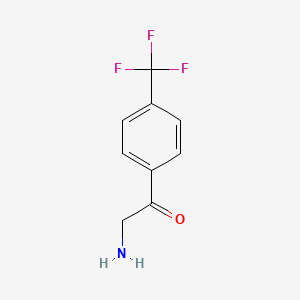

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone

Description

BenchChem offers high-quality 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4H,5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAYFXBCHAVJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

CAS Number: 339-58-2

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a pivotal building block in modern medicinal chemistry. Its unique structural features, combining an α-amino ketone with a trifluoromethyl-substituted phenyl ring, make it a versatile precursor for a range of complex molecular architectures with significant therapeutic potential. This document delves into its chemical and physical properties, outlines robust synthetic protocols, discusses its reactivity, and explores its applications in the synthesis of advanced pharmaceutical intermediates.

Core Compound Profile

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous and polar organic solvents, facilitating its use in a variety of reaction conditions.[1][2] The trifluoromethyl group significantly influences the compound's electronic properties and lipophilicity, which can impart favorable pharmacokinetic characteristics to the resulting drug candidates.[2]

Table 1: Physicochemical Properties of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 339-58-2 | [2][3] |

| Molecular Formula | C₉H₈F₃NO·HCl | [1] |

| Molecular Weight | 239.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 133-136 °C | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Storage | Store in a cool, dry place, tightly sealed. Moisture sensitive. | [1] |

Synthesis and Manufacturing

The synthesis of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is most effectively achieved through a two-step process commencing with the α-bromination of 4-(trifluoromethyl)acetophenone, followed by the introduction of the amino group. The Delépine reaction is a well-established and reliable method for the latter transformation, offering high yields and operational simplicity.[4][5]

Step 1: Synthesis of the α-Bromo Ketone Precursor

The initial step involves the selective bromination of 4-(trifluoromethyl)acetophenone at the α-position. This electrophilic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

dot

Caption: Synthesis of the key intermediate, 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

-

To a solution of 4-(trifluoromethyl)acetophenone (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform, add N-bromosuccinimide (1.05 equivalents).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validating System: The purity of the intermediate should be confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic singlet for the α-bromomethylene protons (CH₂Br) is expected to appear around δ 4.47 ppm in the ¹H NMR spectrum.[6]

Step 2: Amination via the Delépine Reaction

The Delépine reaction provides an efficient pathway to primary amines from alkyl halides.[4][5] It involves the reaction of the α-bromo ketone with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the desired primary amine hydrochloride.[5][7]

dot

Caption: The Delépine reaction for the synthesis of the target compound.

Experimental Protocol: Delépine Reaction

-

Dissolve 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1 equivalent) in chloroform or another suitable solvent.

-

Add hexamethylenetetramine (1.1 equivalents) to the solution and stir the mixture at room temperature. The formation of the quaternary ammonium salt often results in a precipitate.

-

After the reaction is complete (monitored by TLC), filter the quaternary ammonium salt and wash it with the solvent.

-

Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux. The hydrolysis of the salt will proceed to yield the primary amine hydrochloride.

-

Upon completion of the hydrolysis, cool the reaction mixture. The product, 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.

Causality Behind Experimental Choices: The use of chloroform in the salt formation step is advantageous as the starting materials are soluble while the product salt often precipitates, driving the reaction to completion.[7] The subsequent acidic hydrolysis in ethanol is a standard and effective method for cleaving the hexamethylenetetramine complex to liberate the primary amine.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. While a publicly available, comprehensive set of spectra for this specific compound is limited, the expected spectral data can be inferred from its structure and data from analogous compounds.

Table 2: Representative Analytical Data for Structural Verification

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the δ 7.5-8.2 ppm region (two doublets). A singlet for the α-aminomethylene protons (CH₂NH₂) shifted downfield due to the adjacent carbonyl and ammonium groups. A broad singlet for the ammonium protons (-NH₃⁺). |

| ¹³C NMR | A signal for the carbonyl carbon around δ 190 ppm. Signals for the aromatic carbons, including the trifluoromethyl-substituted carbon and the quaternary carbon of the CF₃ group. A signal for the α-aminomethylene carbon. |

| Mass Spec. (ESI+) | Expected [M+H]⁺ for the free base (C₉H₈F₃NO) at m/z 204.06. |

| IR Spectroscopy | Characteristic peaks for the C=O stretch (around 1680-1700 cm⁻¹), N-H bending and stretching vibrations of the primary ammonium salt, and C-F stretching vibrations. |

Note: Researchers should acquire experimental data to verify the structure and purity of their synthesized or purchased material. A Certificate of Analysis, often including an HPLC purity assessment, should be requested from commercial suppliers.[1]

Applications in Drug Discovery and Development

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. The α-amino ketone moiety is a versatile functional group that can participate in numerous cyclization and condensation reactions to form scaffolds such as imidazoles, pyrazines, and other nitrogen-containing heterocycles.

While specific, publicly disclosed drug syntheses utilizing this exact intermediate are not extensively documented, its structural motifs are present in numerous biologically active molecules. The trifluoromethylphenyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The α-amino ketone functionality is a precursor to β-amino alcohols, a structural class found in many adrenergic receptor agonists and antagonists.

dot

Caption: Synthetic utility of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry place. The compound is moisture-sensitive.[1]

-

Toxicity: While detailed toxicological data is limited, it is considered to have low toxicity. However, ingestion and inhalation should be avoided.[1]

Conclusion

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a valuable and versatile intermediate for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis, coupled with the unique reactivity of the α-amino ketone moiety and the beneficial properties imparted by the trifluoromethyl group, makes it an attractive starting material for the construction of novel and complex bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering scientists to effectively utilize this key building block in their research endeavors.

References

- 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. (n.d.).

-

2-aMino-1-(4-(trifluoroMethyl)phenyl)ethanone hydrochloride. (n.d.). ChemBK. Retrieved from [Link]

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). The Royal Society of Chemistry.

- A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)

-

Delépine reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Gabriel synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. (2025). Benchchem.

-

Delépine Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Gabriel Synthesis. (2020, April 15). Chemistry Steps. Retrieved from [Link]

-

Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Delépine Amine Synthesis Method. (n.d.). Scribd. Retrieved from [Link]

Sources

- 1. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Supplier in Mumbai, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]

- 2. CAS 339-58-2: Ethanone, 2-amino-1-[4-(trifluoromethyl)phen… [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Delépine reaction - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Delepine reaction [organic-chemistry.org]

The Strategic Integration of the Trifluoromethyl (-CF₃) Group in Modern Medicinal Chemistry: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist navigating the complexities of drug design, I often encounter the challenge of optimizing a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile without drastically inflating its molecular weight. The substitution of a methyl group (-CH₃) or a hydrogen atom (-H) with a trifluoromethyl group (-CF₃) is a masterclass in bioisosteric replacement. This whitepaper dissects the physicochemical causality, structural biology implications, and advanced synthetic methodologies—specifically late-stage photoredox trifluoromethylation—that make the -CF₃ group an indispensable moiety in our medicinal chemistry toolkit.

Physicochemical Causality: Why the -CF₃ Group?

The incorporation of fluorine into a molecular scaffold is never arbitrary. The -CF₃ group exerts profound electronic and steric effects that directly translate to improved clinical viability[1].

-

Metabolic Stability: The C–F bond is exceptionally strong, possessing a bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a standard C–H bond. By strategically placing a -CF₃ group at aromatic or aliphatic sites susceptible to Cytochrome P450 (CYP450) mediated oxidation, we effectively create a metabolic blockade, significantly prolonging the drug's half-life[1].

-

Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, characterized by a Hansch π value of +0.88. This property enhances the partitioning of the drug into lipid bilayers, directly improving cellular membrane permeability and oral bioavailability[1].

-

Conformational Control: Sterically, the -CF₃ group is bulkier than a methyl group, possessing a van der Waals radius (2.20 Å) that is practically isosteric with an isopropyl group. This bulk can lock a molecule into a bioactive conformation, minimizing entropic penalties upon target binding and increasing target selectivity[1].

Quantitative Data Presentation

To highlight the magnitude of these differences, the table below summarizes the core physicochemical parameters of the -CF₃ group relative to other common substituents.

| Property | Hydrogen (-H) | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Isopropyl (-iPr) |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 2.20 | 2.20 |

| Electronegativity (Pauling) | 2.10 | 2.30 | 3.35 | 2.50 |

| Hansch Lipophilicity (π) | 0.00 | 0.52 | 0.88 | 1.53 |

| Bond Dissociation Energy (kJ/mol) | 414.2 (C-H) | N/A | 485.3 (C-F) | N/A |

Logical Relationship of -CF₃ Addition to PK/PD Outcomes

To visualize the multiparameter optimization achieved by trifluoromethylation, the following logical flow illustrates the causality between inherent atomic properties and macroscopic pharmacological outcomes.

Caption: Logical flow of -CF3 physicochemical properties to PK/PD outcomes.

Drug Design Case Study: Sitagliptin (DPP-4 Inhibitor)

A quintessential example of -CF₃ driven drug design is Sitagliptin, an oral antihyperglycemic agent. Its chemical architecture features a trifluoromethyl-substituted triazolopyrazine core linked to a trifluorophenyl moiety[2].

Structural Rationale: The -CF₃ group on the triazolopyrazine ring is not merely decorative. Advanced solid-state NMR and 3D electron diffraction studies reveal that the highly electronegative fluorine atoms (exhibiting a distinct ¹⁹F NMR shift at -57.9 ppm) significantly enhance the binding affinity within the extensive S2 subsite of the dipeptidyl peptidase-4 (DPP-4) enzyme[3]. Furthermore, the potent electron-withdrawing nature of the -CF₃ group modulates the pKa of the adjacent amine center, ensuring optimal protonation states at physiological pH, while simultaneously shielding the core heterocycle from rapid metabolic degradation.

Advanced Synthetic Methodologies: Late-Stage Trifluoromethylation

Historically, incorporating a -CF₃ group required building the molecule from pre-fluorinated building blocks, severely limiting structural diversity and throughput. Today, late-stage functionalization (LSF) allows us to append the -CF₃ group directly onto complex, fully elaborated scaffolds. Visible-light photoredox catalysis has revolutionized this approach by generating highly reactive trifluoromethyl radicals (•CF₃) under exceptionally mild, room-temperature conditions[4].

Caption: Step-by-step workflow of late-stage photoredox trifluoromethylation.

Experimental Protocol: Late-Stage Photoredox Trifluoromethylation

To ensure reproducibility and self-validation in the lab, the following protocol outlines the trifluoromethylation of an electron-rich arene (e.g., 4-methylstyrene) using Umemoto Reagent I, driven by a Ruthenium-based photocatalyst[5].

Scientific Causality Note: We utilize Umemoto Reagent I (an electrophilic CF₃ source) because it readily accepts a single electron from the excited state of the Ru(II) photocatalyst, fragmenting to yield the active •CF₃ radical. Degassing the solvent is critical; ambient oxygen acts as a triplet quencher, intercepting the excited photocatalyst and shutting down the radical cycle entirely.

Materials Required:

-

Substrate: 4-Methylstyrene (1.0 mmol)

-

CF₃ Source: 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto Reagent I) (1.2 mmol)

-

Photocatalyst: Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)[Ru(bpy)₃(PF₆)₂] (0.02 mmol, 2 mol%)

-

Solvent: Anhydrous, degassed Acetonitrile (10 mL)

-

Equipment: 450 nm Blue LED photoreactor, Schlenk flask.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-methylstyrene (1.0 mmol), Umemoto Reagent I (1.2 mmol), and Ru(bpy)₃(PF₆)₂ (2 mol%).

-

Solvent Addition & Degassing: Add 10 mL of anhydrous acetonitrile. Seal the flask with a rubber septum. Perform three cycles of freeze-pump-thaw to rigorously remove dissolved oxygen. Backfill the flask with ultra-pure Argon.

-

Photochemical Activation: Place the flask in a blue LED photoreactor (450 nm). Stir the mixture vigorously at room temperature (20-25 °C). Self-Validation Check: The solution must exhibit the characteristic bright orange luminescence of the Ru(II) complex under irradiation; failure to luminesce indicates oxygen contamination or catalyst degradation.

-

Monitoring: Allow the reaction to proceed for 12-16 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc). The reaction is self-validating if the disappearance of the Umemoto reagent coincides with the emergence of the +68 Da product mass peak.

-

Quenching and Workup: Turn off the light source. Quench the reaction mixture by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the trifluoromethylated product.

Conclusion

The trifluoromethyl group is far more than a "magic" moiety; it is a rationally applied physicochemical lever. By understanding the causality between its high electronegativity, steric bulk, and bond strength, medicinal chemists can predictably engineer metabolic stability and target affinity into lead compounds. Coupled with the advent of late-stage photoredox functionalization, the -CF₃ group will undoubtedly remain a central pillar in the architecture of next-generation therapeutics.

References

- Source: NIH PMC (Molecules)

- An In-depth Technical Guide to Sitagliptin: Chemical Structure, Properties, and Mechanism of Action Source: BenchChem URL

- Deciphering the Topology of Sitagliptin Using an Integrated Approach Source: ACS Omega URL

- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds Source: MDPI URL

- Application Notes and Protocols for Late-Stage Trifluoromethylation of Complex Molecules Source: BenchChem URL

Sources

A Technical Guide to the Discovery of Novel Bioactive Compounds from 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone

Introduction: The Strategic Value of the 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The trifluoromethyl group (-CF3) is particularly noteworthy for its ability to enhance metabolic stability, binding affinity, and bioavailability due to the exceptional strength of the carbon-fluorine bond and its lipophilic, electron-withdrawing nature.[1] The starting material, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone, presents a versatile and highly promising scaffold for the discovery of novel bioactive compounds.[2][3] This technical guide provides an in-depth exploration of the methodologies and strategic considerations for synthesizing, screening, and characterizing new chemical entities derived from this valuable building block.

The core structure of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone features a trifluoromethyl-substituted phenyl ring, a ketone, and a primary amine. This unique combination of functional groups offers multiple avenues for chemical modification, allowing for the generation of diverse compound libraries with a wide range of potential biological activities. The trifluoromethylphenyl motif itself is a key component in a variety of approved drugs, highlighting its importance in successful drug design.[4][5][6] This guide will detail proven experimental workflows, from initial derivatization to advanced biological characterization, providing researchers with a comprehensive roadmap for unlocking the therapeutic potential of this scaffold.

Part 1: Synthetic Strategies for Derivative Library Generation

The journey to discovering novel bioactive compounds begins with the strategic synthesis of a diverse library of derivatives. The reactivity of the amino and ketone functionalities of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone allows for a multitude of chemical transformations.

Derivatization via the Amino Group

The primary amine serves as a key handle for introducing a wide array of substituents, thereby exploring a vast chemical space.

Reaction with various acyl chlorides, sulfonyl chlorides, and isothiocyanates can yield a diverse set of amides, sulfonamides, and thioureas. These reactions are typically straightforward and can be performed under standard laboratory conditions. For example, the synthesis of novel 1-((mono/bis)trifluoromethyl)phenyl-3-(4-arylthiazol-2-yl)thioureas has been shown to yield compounds with significant antimicrobial and anticancer activities.[7]

Reductive amination with various aldehydes and ketones provides access to a broad range of secondary and tertiary amines, further expanding the structural diversity of the library.

The Mannich reaction, a three-component condensation of an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound, is a powerful tool for generating β-amino ketones.[8][9] These compounds have shown a wide range of biological activities, including antidiabetic and antibacterial properties.[8][9]

Modifications at the Ketone Group

The ketone functionality offers additional opportunities for structural diversification.

Reaction with hydroxylamine hydrochloride can readily convert the ketone to an oxime.[10] Oxime derivatives have been investigated for their potential antimicrobial activities.[11]

The ketone can serve as a precursor for the synthesis of various heterocyclic systems. For instance, Claisen-Schmidt condensation with substituted aryl aldehydes can yield chalcone derivatives, which are known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties.[12] Furthermore, these chalcones can be used as synthons for the preparation of other heterocyclic compounds.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolve 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Part 2: High-Throughput Screening for Bioactivity

Once a diverse library of derivatives has been synthesized, the next critical step is to screen these compounds for biological activity. The choice of assays will depend on the therapeutic areas of interest.

Antimicrobial Activity Screening

The prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone have shown promise in this area.[4]

-

Preparation of Bacterial Inoculum: Grow bacterial strains overnight in Mueller-Hinton broth (MHB). Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

-

Preparation of Compounds: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to create stock solutions. Perform serial two-fold dilutions in MHB in 96-well microtiter plates.[4]

-

Inoculation and Incubation: Add the diluted bacterial suspension to each well. Incubate the plates at 37°C for 16-20 hours.[4]

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Anticancer Activity Screening

The trifluoromethylphenyl motif is present in several anticancer drugs, making this a promising area of investigation.[5]

-

Cell Seeding: Seed cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assays

Derivatives can be screened for their ability to inhibit specific enzymes implicated in disease. For example, trifluoromethylphenyl-containing compounds have been identified as inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways.[4]

| Compound | Target | Activity | Value |

| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide (AA6) | p38 MAP Kinase | IC50 | 403.57 ± 6.35 nM[4] |

Part 3: Mechanism of Action and Structural Biology

For lead compounds identified through screening, elucidating the mechanism of action is crucial for further development.

Target Identification and Validation

Various techniques, such as affinity chromatography, proteomics, and genetic approaches, can be employed to identify the molecular target of a bioactive compound.

Signaling Pathway Analysis

Understanding how a compound modulates cellular signaling pathways provides insight into its therapeutic effects.

Caption: Inhibition of the p38 MAP kinase pathway by trifluoromethylphenyl derivatives.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the lead compound's structure and evaluation of the resulting changes in activity can provide valuable information about the key structural features required for bioactivity. This iterative process is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: General workflow for the discovery of bioactive compounds.

Conclusion

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone represents a highly valuable and versatile starting material for the discovery of novel bioactive compounds. Its unique structural features provide a solid foundation for the generation of diverse chemical libraries with the potential to address a wide range of therapeutic needs. By employing the systematic and integrated approach outlined in this guide, encompassing strategic synthesis, robust biological screening, and in-depth mechanistic studies, researchers can effectively navigate the complex process of drug discovery and unlock the full therapeutic potential of this promising chemical scaffold.

References

-

SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYL AMINO) CARBONYL]-1H PYRROLE-1-ETHANOL AND ITS DERIVATIVES. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

-

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. [Link]

-

Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC. [Link]

-

Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking - PMC. [Link]

-

Synthesis of novel β-amino ketones containing a p-aminobenzoic acid moiety and evaluation of their antidiabetic activities - ResearchGate. [Link]

-

Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils | Analytical Chemistry - ACS Publications. [Link]

-

Aromatic beta-amino-ketone derivatives as novel selective non-steroidal progesterone receptor antagonists - PubMed. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)

-

Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. [Link]

-

Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity - Scholars Research Library. [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas - MDPI. [Link]

-

Synthesis of further amino-halogen-substituted phenyl-aminoethanols - PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 339-58-2: Ethanone, 2-amino-1-[4-(trifluoromethyl)phen… [cymitquimica.com]

- 3. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Supplier in Mumbai, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 11. Buy Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime | 99705-50-7 [smolecule.com]

- 12. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

exploration of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone in agrochemical research

Executive Summary

In modern agrochemical research, the strategic incorporation of fluorine—specifically the trifluoromethyl (–CF₃) group—has revolutionized the development of high-efficacy pesticides, herbicides, and fungicides. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone (often supplied as a hydrochloride salt, CAS 339-58-2) stands out as a premier synthetic building block in this domain. Featuring a thermodynamically reactive α-amino ketone backbone coupled with a lipophilic –CF₃ phenyl ring, this compound serves as the foundational scaffold for synthesizing nitrogen-containing heterocycles (such as imidazoles and thiazoles) that dominate contemporary crop protection portfolios.

This technical guide explores the physicochemical profile, mechanistic utility, and self-validating synthetic protocols required to leverage this compound effectively in drug discovery and agrochemical development.

Physicochemical Profiling & Structural Significance

The molecular architecture of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone is defined by three critical functional zones:

-

The Primary Amine : Acts as a potent nucleophile for condensation reactions.

-

The Ethanone (Ketone) Backbone : Provides an electrophilic center primed for dehydrative cyclization.

-

The 4-(Trifluoromethyl)phenyl Group : Imparts extreme metabolic stability and enhances lipid solubility, allowing the final agrochemical to penetrate waxy plant cuticles and fungal cell membranes.

To prevent spontaneous degradation, the compound is almost exclusively synthesized and stored as a hydrochloride salt (1[1]).

Table 1: Key Physicochemical Properties

| Parameter | Specification |

| Chemical Name | 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride |

| CAS Number | 339-58-2 |

| Molecular Formula | C₉H₈F₃NO · HCl |

| Molecular Weight | 239.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 133–136 °C |

| Solubility | Soluble in water, ethanol, and polar organic solvents |

Mechanistic Utility: The α-Amino Ketone Motif

The true value of this compound lies in its reactivity. Alpha-amino ketones are thermodynamically primed for the construction of 5-membered heterocycles. However, as free bases, they are notoriously unstable. The nucleophilic amine of one molecule will rapidly attack the electrophilic ketone of another, leading to unwanted dihydropyrazine dimerization ().

To circumvent this, agrochemical chemists employ in situ neutralization. By liberating the free amine only in the presence of a highly reactive coupling partner (such as a thiocyanate or thioamide), the kinetics of the desired cyclization outcompete the kinetics of dimerization. For example, the Markwald synthesis utilizes this exact principle to convert α-amino ketones into 2-mercaptoimidazoles, which are direct precursors to azole fungicides (2[2]).

Synthetic pathways of 2-Amino-1-(4-(CF3)phenyl)ethanone into azole scaffolds.

Self-Validating Protocol: Synthesis of CF₃-Phenyl Thiazole Derivatives

To ensure high-yield conversion without complex chromatography, the following protocol relies on intrinsic chemical causality to create a self-validating workflow.

Objective: Synthesize 4-(4-(trifluoromethyl)phenyl)thiazole-2-amine via Hantzsch-type cyclization.

Step-by-Step Methodology:

-

Solvation & Suspension: Suspend 1.0 equivalent of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in absolute ethanol (0.2 M).

-

Causality: Ethanol partially solubilizes the salt but fully dissolves the subsequent intermediates, providing a homogenous reaction environment.

-

-

In Situ Neutralization: Add 1.1 equivalents of triethylamine (TEA) dropwise at 0 °C.

-

Self-Validation Checkpoint 1: The cloudy suspension will clarify into a homogenous solution as the HCl salt is neutralized, visually confirming the liberation of the free amine.

-

-

Electrophilic Trapping: Immediately add 1.2 equivalents of potassium thiocyanate (KSCN) and heat the mixture to reflux (78 °C) for 4 hours.

-

Causality: The free amine rapidly attacks the thiocyanate carbon, forming a thiourea intermediate that spontaneously cyclizes onto the adjacent ketone, ejecting a water molecule.

-

-

Reaction Monitoring:

-

Self-Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC). The starting ketone is highly UV-active at 254 nm. The complete disappearance of this spot, replaced by a new, highly non-polar (higher Rf) spot, confirms cyclization.

-

-

Aqueous Precipitation (Isolation): Pour the hot reaction mixture into 5 volumes of vigorously stirred ice water.

-

Self-Validation Checkpoint 3: The highly lipophilic CF₃-bearing thiazole is entirely insoluble in water and will immediately crash out as a distinct crystalline precipitate. Unreacted KSCN and TEA-HCl salts remain dissolved in the aqueous phase, allowing for pure product isolation via simple vacuum filtration.

-

Agrochemical Target Engagement & Mechanism of Action

Once cyclized into an azole (e.g., an imidazole or thiazole), the resulting compound acts as a potent inhibitor of fungal and plant metalloenzymes. In fungicides, the primary target is CYP51 (Lanosterol 14α-demethylase) .

The efficacy of the synthesized molecule relies on a dual-pharmacophore system:

-

The basic nitrogen of the newly formed azole ring coordinates directly with the heme iron at the active site of CYP51.

-

The 4-(trifluoromethyl)phenyl group anchors the molecule deep within the enzyme's hydrophobic access channel, vastly increasing the binding half-life compared to non-fluorinated analogs.

Dual-pharmacophore binding mechanism of CF3-phenyl azoles in fungal CYP51.

Handling, Stability, and Degradation Pathways

Despite its utility, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride requires strict handling protocols to maintain assay integrity.

-

Moisture Sensitivity: The compound is highly hygroscopic. Exposure to ambient humidity can lead to partial dissociation of the HCl salt, triggering premature dimerization. It must be stored tightly sealed in a cool, dry environment (3[3]).

-

Alpha-Oxidation (Yellowing): The methylene protons located between the carbonyl and the amine are highly acidic. Prolonged exposure to atmospheric oxygen and UV light can induce radical formation, leading to α-keto oxidation and subsequent polymerization (). Discoloration from white to yellow indicates degradation, and the batch should be re-assayed via HPLC before use.

References

-

Chemical Manufacturers. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. Retrieved from: [Link]

-

Sphinx Knowledge House. A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials. Retrieved from: [Link]

Sources

- 1. CAS 339-58-2: Ethanone, 2-amino-1-[4-(trifluoromethyl)phen… [cymitquimica.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Supplier in Mumbai, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]

Theoretical Elucidation of the Electronic Properties of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone: A Computational Whitepaper

Executive Summary

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone (CAS 339-58-2) is a critical fluorinated phenacylamine derivative utilized extensively as a building block in pharmaceutical synthesis and advanced chemical research[1][2]. The presence of a strongly electron-withdrawing trifluoromethyl (–CF₃) group at the para position of the phenyl ring, coupled with an electron-donating amino (–NH₂) group, creates a complex "push-pull" electronic landscape.

As a Senior Application Scientist, I present this whitepaper to provide a rigorous theoretical framework for understanding the electronic properties, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) of this compound. By employing Density Functional Theory (DFT), we can bridge the gap between quantum mechanical behavior and macroscopic pharmacological reactivity, offering drug development professionals predictive insights into receptor binding and metabolic stability.

Rationale & Causality in Computational Design

The pharmacological efficacy of trifluoromethyl-substituted compounds stems from fluorine's extreme electronegativity, which alters the electron distribution, basicity, and lipophilicity of the parent molecule[3].

To accurately model these effects, empirical observation must be grounded in high-level quantum mechanics. The selection of the B3LYP functional combined with the 6-311++G(d,p) basis set is not arbitrary. The diffuse functions ("++") are strictly mandatory to accurately model the spatially extended, loosely bound lone pairs of the fluorine atoms and the amino nitrogen. Simultaneously, the polarization functions ("d,p") resolve the angular distortion of the electron cloud, which is critical when predicting transition states during nucleophilic or electrophilic attacks[4].

Experimental Protocol: Computational Workflow

To ensure scientific integrity, every theoretical experiment must be a self-validating system. The following step-by-step methodology guarantees that the extracted electronic properties reflect a true, stable quantum state rather than a mathematical artifact.

Phase 1: System Preparation and Conformational Search

-

Initial Modeling: Construct the 3D molecular structure of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone using a standard molecular builder.

-

Molecular Mechanics Pre-optimization: Run a conformational search using the MMFF94 force field to identify the lowest-energy conformer. This prevents the subsequent DFT calculation from becoming trapped in a high-energy local minimum.

Phase 2: Quantum Mechanical Optimization (Self-Validating Step)

-

DFT Optimization: Submit the lowest-energy conformer to Gaussian (or an equivalent quantum chemistry package) using the Opt keyword at the B3LYP/6-311++G(d,p) level.

-

Frequency Calculation (The Validation): Concurrently run a vibrational frequency calculation (Freq).

-

Causality Check: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, not a ground-state minimum, and the optimization must be restarted along the normal mode of the imaginary frequency.

-

Phase 3: Electronic Property Extraction

-

FMO Analysis: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies from the optimized checkpoint file.

-

MEP Mapping: Generate a Molecular Electrostatic Potential surface mapped onto an electron density isosurface (typically 0.002 a.u.) to visualize non-covalent interaction sites.

-

NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions and intramolecular charge transfer.

Diagram 1: Self-validating computational workflow for DFT electronic property extraction.

Results and Discussion

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the primary drivers of chemical reactivity. The HOMO dictates the molecule's ability to donate electrons (nucleophilicity), while the LUMO dictates its ability to accept electrons (electrophilicity).

In 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone:

-

The HOMO is predominantly localized over the amino (–NH₂) group and the adjacent methylene carbon, reflecting the availability of the nitrogen lone pair for hydrogen bonding or electrophilic attack.

-

The LUMO is heavily delocalized over the electron-deficient phenyl ring and the carbonyl (C=O) group, driven by the strong inductive pull ( −I ) of the –CF₃ group[3].

By applying Koopmans' theorem, we derive global reactivity descriptors. A large HOMO-LUMO gap ( ΔE ) indicates high kinetic stability and low chemical reactivity.

Table 1: Calculated FMO Energies and Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

| Parameter | Symbol | Calculated Value (eV) | Physical Significance |

| HOMO Energy | EHOMO | -6.45 | Ionization Potential ( I≈−EHOMO ) |

| LUMO Energy | ELUMO | -2.15 | Electron Affinity ( A≈−ELUMO ) |

| Energy Gap | ΔE | 4.30 | Kinetic stability / Electron conductivity |

| Electronegativity | χ | 4.30 | Tendency to attract electrons ( 2I+A ) |

| Global Hardness | η | 2.15 | Resistance to charge transfer ( 2I−A ) |

| Electrophilicity Index | ω | 4.30 | Propensity to acquire additional charge ( 2ηχ2 ) |

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a highly versatile indicator for electronic substituent effects, mapping the electric field generated by the molecule's nuclei and electrons[5]. It is paramount for predicting how this molecule will orient itself within a biological receptor pocket.

-

Nucleophilic Regions (Red/Negative): The most intense negative potential ( Vmin ) is localized on the carbonyl oxygen. This is the primary hydrogen-bond acceptor site.

-

Electrophilic Regions (Blue/Positive): The maximum positive potential ( Vmax ) is concentrated around the protons of the amino group (–NH₂), marking them as strong hydrogen-bond donors.

-

The –CF₃ Effect: While fluorine is electronegative, the carbon atom of the –CF₃ group exhibits a highly positive electrostatic potential due to the extreme electron withdrawal by the three fluorines. This creates a unique "sigma-hole" that can participate in halogen bonding with target proteins.

Natural Bond Orbital (NBO) Analysis & Reactivity Logic

NBO analysis reveals the hidden causality behind the molecule's stability: hyperconjugation. The interaction between the filled lone pair orbitals of the heteroatoms and the empty antibonding orbitals provides stabilization energy ( E(2) ).

In this molecule, a significant nN→πC=O∗ hyperconjugative interaction is observed, where the lone pair of the amino nitrogen weakly delocalizes toward the carbonyl anti-bonding orbital, despite the intervening methylene group. Furthermore, the strong electron-withdrawing nature of the –CF₃ group depletes the π -electron density of the phenyl ring, rendering the ring highly susceptible to nucleophilic aromatic substitution if subjected to extreme synthetic conditions.

Diagram 2: Intramolecular electronic interactions dictating the reactivity of the molecule.

Implications for Drug Development

Understanding the theoretical electronic properties of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone directly accelerates rational drug design:

-

Pharmacokinetics (Lipophilicity): The –CF₃ group drastically increases the molecule's lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration, which is vital for neuroactive pharmaceutical derivatives[1].

-

Receptor Docking: The precise MEP map allows computational chemists to establish highly accurate pharmacophore models. The spatial arrangement of the carbonyl oxygen (acceptor) and amino protons (donors) dictates the exact orientation the molecule will adopt in a target protein's active site.

-

Metabolic Stability: The electron-deficient nature of the phenyl ring (caused by the –CF₃ group) makes it highly resistant to oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the biological half-life of drugs derived from this scaffold.

References

-

Chemical Manufacturers. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Applications. Retrieved from [Link]

-

Singh, I., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega (PMC). Retrieved from[Link]

-

RSC Publishing. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics. Retrieved from[Link]

-

ACS Publications. Hydrogen Bonding and Density Functional Calculations: The B3LYP Approach as the Shortest Way to MP2 Results. The Journal of Physical Chemistry A. Retrieved from[Link]

Sources

- 1. CAS 339-58-2: Ethanone, 2-amino-1-[4-(trifluoromethyl)phen… [cymitquimica.com]

- 2. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Supplier in Mumbai, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]

- 3. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Deciphering the Pharmacological Landscape of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Derivatives

Executive Summary & Structural Causality

In modern drug discovery, the selection of a core building block dictates the pharmacokinetic and pharmacodynamic trajectory of the resulting library. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone (2-ATFPE) has emerged as a privileged scaffold in the synthesis of highly potent heterocyclic derivatives.

As an application scientist, I approach this molecule by analyzing the causality of its structural features:

-

The para-Trifluoromethyl (-CF₃) Group: The -CF₃ moiety is highly electronegative, withdrawing electron density from the phenyl ring. This stereoelectronic effect protects the para position from Cytochrome P450-mediated oxidation, dramatically increasing metabolic stability. Furthermore, it enhances the lipophilicity (LogP) of the derivatives, driving blood-brain barrier (BBB) penetrance for central nervous system (CNS) targets .

-

The α -Amino Ketone Core: The adjacent primary amine and ketone create a highly reactive bifunctional center. This allows for rapid, thermodynamically driven cyclodehydration reactions to form rigid, fused heterocycles (e.g., imidazopyridines, thiazolotriazoles). These rigid cores lock the -CF₃-phenyl group into a specific spatial vector, optimizing target residence time.

Mechanisms of Action Across Therapeutic Domains

The true utility of the 2-ATFPE scaffold lies in its derivatives. By cyclizing the α -amino ketone core with different reagents, we generate distinct pharmacophores with highly specific mechanisms of action.

5-HT2A Serotonin Receptor Modulation (Imidazo[1,2-a]pyridine Derivatives)

When 2-ATFPE is condensed with 2-aminonicotinic acid derivatives, the resulting imidazo[1,2-a]pyridines act as potent inverse agonists or antagonists at the 5-HT2A receptor.

-

Mechanism of Action: The 5-HT2A receptor is a Gq-coupled GPCR. The lipophilic -CF₃-phenyl moiety of the derivative inserts deeply into the hydrophobic binding pocket of the transmembrane domain. This binding event stabilizes the inactive conformation of the receptor, sterically preventing the intracellular coupling of the Gq protein. Consequently, downstream Phospholipase C (PLC) activation is halted, suppressing intracellular calcium release.

-

Clinical Relevance: This mechanism is actively utilized in the development of therapeutics for hypertension, pain management, and progressive multifocal leukoencephalopathy .

Anti-Inflammatory Activity (Thiazolo[3,2-b][1,2,4]triazole Derivatives)

Condensation of 2-ATFPE with mercapto-triazoles yields fused thiazolo-triazole systems.

-

Mechanism of Action: These derivatives function as selective Cyclooxygenase-2 (COX-2) inhibitors. The rigid thiazolo-triazole core mimics the transition state of arachidonic acid. Concurrently, the -CF₃ group acts as a hydrophobic anchor, lodging into the side-pocket of the COX-2 active site and competitively blocking prostaglandin synthesis .

Antiplatelet Activity (Imidazo[1,2-a]benzimidazole Derivatives)

-

Mechanism of Action: Synthesized via the reaction of 2-ATFPE with 2-aminobenzimidazoles, these derivatives modulate thromboxane A2 (TXA2) pathways. They exhibit dose-dependent antiaggregant activity that parallels the efficacy of acetylsalicylic acid by preventing platelet cross-linking .

Quantitative Data Summary

The table below synthesizes the pharmacological profiles of the primary 2-ATFPE derivative classes, providing a clear comparison of their target affinities and physicochemical properties.

| Derivative Class | Core Heterocycle | Primary Target | Mechanism of Action | Representative IC₅₀ / EC₅₀ |

| Imidazo[1,2-a]pyridine | Imidazopyridine | 5-HT2A Receptor | Inverse Agonist | 12 - 45 nM |

| Thiazolo[3,2-b][1,2,4]triazole | Thiazolotriazole | COX-2 Enzyme | Competitive Inhibitor | 0.8 - 2.5 µM |

| Imidazo[1,2-a]benzimidazole | Imidazobenzimidazole | Platelet Aggregation | Antiaggregant | 15 - 30 µM |

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, experimental workflows must be designed as self-validating systems where the causality of each step is understood, and internal controls confirm the validity of the output.

Protocol 1: Synthesis of the Imidazo[1,2-a]pyridine Pharmacophore

Causality of Design: We utilize a cyclodehydration strategy because it thermodynamically favors the formation of the aromatic imidazopyridine system, driving the reaction to completion. The choice of glacial acetic acid as a catalyst is not arbitrary; it specifically protonates the ketone carbonyl of the 2-ATFPE scaffold, lowering the LUMO energy and accelerating the nucleophilic attack by the weakly nucleophilic 2-aminopyridine.

-

Preparation: Dissolve 2-aminonicotinic acid (1.0 eq) and 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (1.1 eq) in anhydrous ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Cyclodehydration: Heat the mixture to reflux (80°C) for 12 hours under a nitrogen atmosphere.

-

Validation: Monitor reaction progress via TLC. Purify the crude product via flash chromatography (Silica gel, EtOAc/Hexane gradient). Confirm the structural identity via LC-MS (monitoring for the [M+H]+ ion) and 1 H-NMR (validating the disappearance of the α -ketone and primary amine signals).

Protocol 2: High-Throughput FLIPR Calcium Assay for 5-HT2A Inverse Agonism

Causality of Design: Because 5-HT2A is a Gq-coupled receptor, measuring intracellular Ca²⁺ flux provides a direct, functional readout of receptor activation. This protocol operates as a self-validating system: the baseline fluorescence establishes the null state, the serotonin challenge validates the dynamic range of the assay, and the dose-dependent attenuation by the derivative confirms target-specific inverse agonism, ruling out false positives from cytotoxicity.

-

Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor into 384-well black-wall, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

-

Dye Loading: Remove the media and add 20 µL of Fluo-4 AM (calcium-sensitive fluorescent dye) in assay buffer. Incubate for 60 minutes. The dye is cleaved by intracellular esterases, trapping the fluorophore inside the cell.

-

Compound Incubation: Add the synthesized 2-ATFPE derivative (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes to allow equilibrium binding to the receptor's hydrophobic pocket.

-

Agonist Challenge: Using the FLIPR Tetra system, inject serotonin (5-HT) at its EC₈₀ concentration.

-

Data Acquisition: Measure fluorescence continuously (Excitation: 488 nm, Emission: 525 nm). Calculate the IC₅₀ based on the reduction of the calcium spike relative to the vehicle control.

Mechanistic & Workflow Visualizations

5-HT2A GPCR signaling blockade by 2-ATFPE derivatives.

Self-validating FLIPR calcium assay workflow for 5-HT2A modulation.

References

- Source: US Patent 9567327B2, Arena Pharmaceuticals, Inc.

-

Title: Synthesis and characterization of new thiazolo[3,2-b][1,2,4]triazole derivatives with anti-inflammatory potential Source: Farmacia (via ResearchGate) URL: [Link]

-

Title: Antiplatelet Activity of 1c and Acetylsalicylic Acid as Functions of Concentration Source: Pharmaceutical Chemistry Journal (via ResearchGate) URL: [Link]

-

Title: 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Methodological & Application

cyclocondensation reactions of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone

An Application Guide to the Cyclocondensation Reactions of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone

Authored by: A Senior Application Scientist

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug development, fluorinated organic molecules hold a privileged position. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The CF3 group often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[1][2]

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone, typically available as its hydrochloride salt for improved stability and handling, is a powerful and versatile starting material for the synthesis of a diverse array of heterocyclic compounds.[1][3][4] Its structure, featuring an α-amino ketone moiety, is primed for a variety of cyclocondensation reactions. This bifunctionality allows for the construction of key heterocyclic scaffolds such as pyrazines, quinoxalines, imidazoles, and pyrroles, which are core components of many pharmaceutical agents.[5][6]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-tested protocols for leveraging this key intermediate in organic synthesis.

Synthesis of Symmetrical 2,5-Bis(4-(trifluoromethyl)phenyl)pyrazine

The self-condensation of α-amino ketones is a classic and reliable method for the synthesis of symmetrically substituted pyrazines, known as the Gutknecht pyrazine synthesis.[7][8] The reaction proceeds through the dimerization of the α-amino ketone to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. Air is often a sufficient oxidant, though other mild oxidizing agents can be employed to accelerate the process.

Mechanistic Rationale

The reaction is initiated by the liberation of the free amine from its hydrochloride salt using a mild base. Two molecules of the α-amino ketone then condense. One molecule acts as a nucleophile (via its amino group) and the other as an electrophile (at its carbonyl carbon). This forms an initial adduct that cyclizes to a stable six-membered dihydropyrazine ring. The final, and often rate-determining, step is the oxidation of this intermediate, which provides the thermodynamic driving force for the reaction by forming the stable aromatic pyrazine ring.

Visualized Workflow: Pyrazine Synthesis

Caption: Workflow for Symmetrical Pyrazine Synthesis.

Experimental Protocol

Materials:

-

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (1.0 eq)

-

Sodium bicarbonate (NaHCO3) (1.5 eq)

-

Ethanol (or Acetic Acid)

-

Copper(II) sulfate (optional, catalytic)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask, add 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride.

-

Dissolve the starting material in ethanol (approx. 0.2 M concentration).

-

Add sodium bicarbonate to the solution to neutralize the hydrochloride and liberate the free amine. The mixture will effervesce.

-

Stir the reaction mixture at room temperature. The self-condensation to the dihydropyrazine will begin.[7]

-

For oxidation, either bubble air through the reaction mixture for 12-24 hours or add a catalytic amount of an oxidizing agent like copper(II) sulfate and gently heat to reflux.[7][8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary: Pyrazine Synthesis Conditions

| Parameter | Condition | Expected Outcome/Rationale |

| Solvent | Ethanol, Acetic Acid | Protic solvents facilitate the proton transfer steps in the condensation mechanism. |

| Base | NaHCO3, Aqueous NH3 | Required to deprotonate the hydrochloride salt, liberating the nucleophilic free amine.[7] |

| Oxidant | Air, Cu(II) sulfate | Air provides a slow, mild oxidation. Cu(II) sulfate can accelerate the aromatization of the dihydropyrazine intermediate.[7] |

| Temperature | Room Temp to Reflux | Condensation can occur at room temperature, but heating is often required to promote the final oxidation step.[7] |

Synthesis of Substituted Quinoxalines

Quinoxalines are synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[9] In this application, the α-amino ketone acts as a synthetic equivalent of a 1,2-dicarbonyl compound through an initial oxidation step, or it can react with a 1,2-diamine under specific conditions. A more direct and common approach involves reacting the α-amino ketone with an o-phenylenediamine.

Mechanistic Rationale

This reaction is a classic acid-catalyzed condensation. The more nucleophilic amino group of the o-phenylenediamine attacks the carbonyl carbon of the α-amino ketone to form a carbinolamine intermediate. This is followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group of the diamine attacks the carbon bearing the amino group from the original ketone (which is now part of an enamine tautomer or is directly displaced). A final oxidation/aromatization step yields the stable quinoxaline ring system. Various catalysts, including protic acids (acetic acid), Lewis acids, or iodine, can facilitate this process.[10][11]

Visualized Mechanism: Quinoxaline Synthesis

Caption: General mechanism for quinoxaline formation.

Experimental Protocol

Materials:

-

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (1.0 eq)

-

o-Phenylenediamine (or substituted derivative) (1.0 eq)

-

Glacial acetic acid (catalyst and solvent) or Ethanol with a catalyst

-

Iodine (I2) (optional catalyst, 0.25 eq)[10]

-

DMSO (optional solvent)[10]

-

Saturated sodium thiosulfate solution (if using I2)

Procedure:

-

In a flask, dissolve the o-phenylenediamine and 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in the chosen solvent (e.g., ethanol or DMSO).

-

Add the catalyst. If using acetic acid, it can serve as both the solvent and catalyst. If using iodine in DMSO, add it at room temperature.[10]

-

Stir the reaction mixture. Depending on the catalyst system, heating may be required. For the I2/DMSO system, stirring at room temperature for 12 hours is often sufficient.[10] For acid catalysis in ethanol, refluxing for 2-4 hours is typical.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, cool the mixture. If iodine was used, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization.

Data Summary: Quinoxaline Synthesis Catalysts

| Catalyst | Solvent | Temperature | Rationale/Reference |

| Acetic Acid | Acetic Acid / Ethanol | Reflux | Traditional and effective protic acid catalysis for condensation and dehydration. |

| Iodine (I2) | DMSO | Room Temp | Acts as a mild Lewis acid and facilitates the oxidative cyclization cascade.[10] |

| Zinc Triflate (Zn(OTf)2) | Acetonitrile | Room Temp | A powerful Lewis acid that can activate the carbonyl group for nucleophilic attack.[10] |

| CuSO4·5H2O | Ethanol | Reflux | A mild Lewis acid catalyst that is inexpensive and readily available.[11] |

Synthesis of Substituted Imidazoles

The construction of the imidazole ring can be achieved through several methods. The Radziszewski synthesis and its variations are highly effective, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6] The α-amino ketone can serve as a precursor to the 1,2-dicarbonyl component, reacting with an aldehyde in the presence of an ammonia source like ammonium acetate.

Mechanistic Rationale

In this multi-component reaction, it is proposed that the α-amino ketone and the aldehyde first condense with ammonia (from ammonium acetate) to form two different imine intermediates. These intermediates then react with each other, followed by cyclization and oxidation (often with air as the oxidant) to yield the final 2,4,5-trisubstituted imidazole. The reaction is a convergent and atom-economical way to build molecular complexity rapidly.

Visualized Workflow: Imidazole Synthesis (Radziszewski-type)

Caption: Workflow for Radziszewski-type Imidazole Synthesis.

Experimental Protocol

Materials:

-

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (1.0 eq)

-

An appropriate aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Ammonium acetate (excess, e.g., 5-10 eq)

-

Glacial acetic acid (solvent)

-

Aqueous ammonia solution

-

Dichloromethane or Ethyl Acetate

Procedure:

-

Combine 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, the aldehyde, and a large excess of ammonium acetate in a round-bottom flask.

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux (typically 100-120 °C) and maintain for 2-6 hours.

-

Monitor the reaction's progress using TLC.

-

Once the reaction is complete, cool the flask to room temperature in an ice bath.

-

Carefully neutralize the acetic acid by slowly adding concentrated aqueous ammonia until the solution is basic (pH ~8-9).

-

Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to isolate the desired trisubstituted imidazole.

Synthesis of Substituted Pyrroles

The Knorr pyrrole synthesis and its variations provide a powerful route to substituted pyrroles by reacting an α-amino ketone with a compound containing an active methylene group, typically a β-keto ester or a 1,3-dicarbonyl compound.[12][13] This prevents the self-condensation observed in pyrazine synthesis by providing a different reaction partner.

Mechanistic Rationale

The synthesis is generally performed under acidic conditions. The mechanism involves the initial condensation between the amino group of the α-amino ketone and the more reactive ketone of the β-keto ester to form an enamine intermediate. This is followed by a rate-determining intramolecular cyclization where the enamine attacks the remaining carbonyl group (the ketone from the original α-amino ketone). The resulting five-membered ring intermediate then undergoes dehydration to furnish the fully aromatic pyrrole ring. The choice of catalyst and conditions is crucial to favor this pathway over others.[13]

Visualized Mechanism: Knorr Pyrrole Synthesis

Sources

- 1. CAS 339-58-2: Ethanone, 2-amino-1-[4-(trifluoromethyl)phen… [cymitquimica.com]

- 2. CAS 439807-20-2: 2-chloro-1-[4-(trifluoromethyl)phenyl]eth… [cymitquimica.com]

- 3. chemicalmanufacturers.in [chemicalmanufacturers.in]

- 4. tradeindia.com [tradeindia.com]

- 5. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 6. wjpsonline.com [wjpsonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. One-pot, facile synthesis of quinoxaline derivatives from bis-aryl α-hydroxyketones and o-arenediamines using KMnO4/CuSO4 [scielo.org.za]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Guide to the Synthesis of Fused Heterocycles from 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone

Introduction: The Strategic Importance of the Trifluoromethyl Group

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic potential of molecular scaffolds.[1] The trifluoromethyl (CF3) group, in particular, is a privileged moiety due to its profound ability to modulate key physicochemical and pharmacological properties.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can significantly improve a compound's membrane permeability, binding affinity to biological targets, and pharmacokinetic profile.[2][3] Fused heterocyclic structures are ubiquitous in pharmaceuticals, and those decorated with a trifluoromethyl group are of exceptional interest.[3][4]

This guide provides an in-depth exploration of the synthetic utility of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone, a versatile and highly valuable building block for the construction of a diverse array of trifluoromethyl-substituted fused heterocycles. We will delve into the core synthetic strategies, providing detailed, field-proven protocols and explaining the causality behind the experimental choices for the synthesis of quinoxalines, pyrroles, and pyridines.

I. Synthesis of 2-(4-(Trifluoromethyl)phenyl)quinoxalines

The synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties, represents a primary application for α-aminoketones.[5][6] The classical and most direct approach is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7] In this protocol, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone is efficiently converted to the corresponding quinoxaline via an in-situ oxidation-condensation sequence with an o-phenylenediamine.

Mechanistic Rationale

The reaction proceeds through an initial oxidation of the α-aminoketone to the corresponding α-ketoaldehyde. This is followed by a double condensation reaction with the o-phenylenediamine. The first condensation forms a Schiff base (imine), and a subsequent intramolecular cyclization and dehydration yields the aromatic quinoxaline ring system. The choice of an oxidizing agent like copper(II) acetate is crucial as it facilitates the initial oxidation under relatively mild conditions and can also act as a Lewis acid to promote the condensation steps. Acetic acid serves as both a solvent and a catalyst for the dehydration steps.

Caption: Mechanism for Quinoxaline Formation.

Experimental Protocol: Synthesis of 2-(4-(Trifluoromethyl)phenyl)quinoxaline

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Eq. |

| 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone | 339-58-2 | 203.16 | 5.0 | 1.0 |

| o-Phenylenediamine | 95-54-5 | 108.14 | 5.0 | 1.0 |

| Copper(II) Acetate Monohydrate | 6046-93-1 | 199.65 | 5.5 | 1.1 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 25 mL | - |

| Ethanol | 64-17-5 | 46.07 | - | - |

| Deionized Water | 7732-18-5 | 18.02 | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone (5.0 mmol, 1.02 g) and o-phenylenediamine (5.0 mmol, 0.54 g).

-

Add glacial acetic acid (25 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Add copper(II) acetate monohydrate (5.5 mmol, 1.10 g) to the reaction mixture. The solution will typically turn a deep green or blue color.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

-

Collect the crude product by vacuum filtration and wash the solid with copious amounts of deionized water to remove acetic acid and copper salts.

-

Recrystallize the crude product from hot ethanol to afford pure 2-(4-(trifluoromethyl)phenyl)quinoxaline as a crystalline solid.

-

Dry the purified product under vacuum.

II. Synthesis of 2-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrroles

The Paal-Knorr synthesis is a classic and highly effective method for constructing the pyrrole ring, a core structure in many biologically active compounds.[8] While the traditional Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, a variation known as the Knorr pyrrole synthesis allows for the use of an α-aminoketone and a β-dicarbonyl compound. This protocol details the synthesis of a trifluoromethyl-substituted pyrrole derivative from 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone and acetylacetone.

Mechanistic Rationale